Methyl 2-amino-5-bromopyrimidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

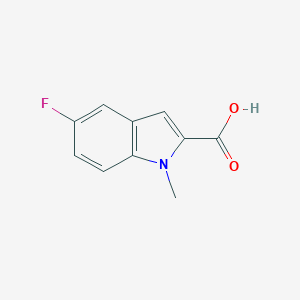

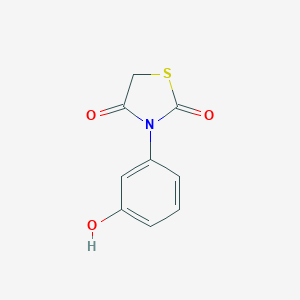

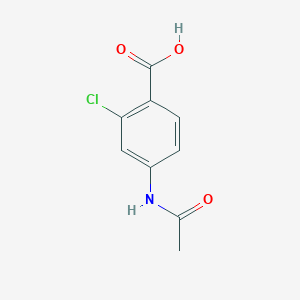

“Methyl 2-amino-5-bromopyrimidine-4-carboxylate” is a chemical compound with the molecular formula C6H6BrN3O2 . It has a molecular weight of 232.04 . It is a solid substance and should be stored in a dark place, under inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for “Methyl 2-amino-5-bromopyrimidine-4-carboxylate” is 1S/C6H6BrN3O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,1H3,(H2,8,9,10) . The InChI key is SKLATOCEDFADID-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 2-amino-5-bromopyrimidine-4-carboxylate” is a solid substance . It should be stored in a dark place, under inert atmosphere, at room temperature .Scientific Research Applications

Antitrypanosomal Activity

Methyl 2-amino-5-bromopyrimidine-4-carboxylate: has been investigated for its antitrypanosomal properties. Trypanosoma brucei rhodesiense, the causative organism of sleeping sickness, and Plasmodium falciparum NF54, responsible for malaria, were the targets of study. Microplate assays revealed that some derivatives exhibited significant antitrypanosomal activity, making them potential candidates for combating this neglected tropical disease .

Antiplasmodial Activity

In addition to antitrypanosomal effects, certain 2-aminopyrimidine derivatives demonstrated excellent antiplasmodial activity against Plasmodium falciparum. Given the global impact of malaria, compounds like Methyl 2-amino-5-bromopyrimidine-4-carboxylate offer an alternative mechanism of action for antimalarial drug development .

Synthesis of Bioactive Molecules

Researchers have utilized Methyl 2-amino-5-bromopyrimidine-4-carboxylate as a crucial building block for synthesizing novel pharmaceuticals and bioactive compounds. Its unique structure provides opportunities for creating diverse molecules with potential therapeutic applications .

C-Nucleoside Phosphoramidites

The compound has found use in the synthesis of pyridine, pyrimidine, and pyridinone C-nucleoside phosphoramidites. These phosphoramidites play a vital role in nucleic acid chemistry and drug discovery .

Intermediate for Sulfanilamides and Amino Acids

Methyl 2-amino-5-bromopyrimidine-4-carboxylate: serves as an intermediate in the preparation of sulfanilamides and amino acids containing the pyrimidine ring system. These intermediates contribute to the synthesis of various bioactive molecules .

Safety and Hazards

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors involved in cellular processes .

Mode of Action

As a pyrimidine derivative, it may interact with its targets through hydrogen bonding and aromatic stacking interactions, leading to changes in the target’s function .

Biochemical Pathways

Pyrimidine derivatives are involved in various biochemical pathways, including nucleotide synthesis and signal transduction .

Result of Action

As a pyrimidine derivative, it may influence cellular processes such as DNA synthesis and cell signaling .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its action .

properties

IUPAC Name |

methyl 2-amino-5-bromopyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,1H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLATOCEDFADID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635363 |

Source

|

| Record name | Methyl 2-amino-5-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1034737-23-9 |

Source

|

| Record name | Methyl 2-amino-5-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183192.png)

![1-Chloro-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B183198.png)